![molecular formula C19H20F3N5O2 B2703975 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide CAS No. 2176070-33-8](/img/structure/B2703975.png)
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of key intermediates, such as 2-(trifluoromethyl)phenylboronic acid , which is then coupled with other reactants under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Inhibition of Cyclin-Dependent Kinases
Research indicates that derivatives of pyrido[2,3-d]pyrimidines are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK inhibitors are being investigated for their potential in treating various cancers and other proliferative diseases. For instance:
- Mechanism : These compounds interfere with the phosphorylation processes required for cell cycle progression.
- Case Studies : In vitro studies have shown that specific derivatives can effectively reduce tumor cell proliferation in various cancer models by targeting CDK4 and CDK6 .
Calcilytic Activity
Another significant application of pyrido[2,3-d]pyrimidines is their role as calcilytic agents. These compounds can modulate calcium homeostasis in mammalian systems:
- Mechanism : They act by inhibiting calcium-sensing receptors (CaSR), leading to increased serum calcium levels.
- Therapeutic Potential : This mechanism is particularly relevant in treating conditions like hypoparathyroidism and osteoporosis .
In Vitro and In Vivo Studies
Numerous studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Efficacy : Research has demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines at low micromolar concentrations.
- In Vivo Studies : Animal models have shown promising results with reduced tumor sizes following treatment with this compound .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity has been pivotal in optimizing this compound for therapeutic use:
- Modifications to the morpholine ring or trifluoromethyl group have been shown to enhance potency and selectivity against specific targets.
- Comprehensive SAR studies have guided the development of more effective derivatives with improved pharmacokinetic properties .
Mécanisme D'action
The mechanism of action of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits the endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide stands out due to its unique combination of a morpholino group and a trifluoromethyl-substituted phenyl ring. This structural uniqueness contributes to its distinct pharmacological and material properties, making it a valuable compound for various applications.
Activité Biologique
The compound 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide (commonly referred to as "Compound X") belongs to a class of pyrido[2,3-d]pyrimidine derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology and other diseases characterized by undesirable cell proliferation. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, target interactions, and relevant research findings.
Compound X exhibits biological activity primarily through the inhibition of key enzymes involved in cellular processes such as DNA synthesis and cell proliferation. The most notable target is dihydrofolate reductase (DHFR) , an enzyme critical for the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, Compound X effectively reduces the availability of nucleotides necessary for DNA replication and repair, leading to cytotoxic effects on rapidly dividing cells such as cancer cells .
Key Mechanisms:
- Inhibition of DHFR : Reduces tetrahydrofolate levels, impairing nucleotide synthesis.
- Multikinase Inhibition : Potential activity against various kinases involved in tumor growth and progression .
- Antitumor Activity : Demonstrated effectiveness in preclinical models against several cancer types .
Biological Activity Data
The biological activity of Compound X has been evaluated through various studies highlighting its efficacy against different cancer cell lines and its pharmacological properties.
Table 1: Biological Activity Summary
Case Studies
Several case studies have demonstrated the effectiveness of Compound X in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, Compound X exhibited an IC50 value of approximately 8 µM. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Lung Cancer Model : In A549 lung cancer cells, treatment with Compound X led to significant cell cycle arrest at the G1 phase and inhibited migration capabilities in vitro. This suggests potential applications in metastatic disease management .
- Combination Therapy : When combined with standard chemotherapeutic agents like doxorubicin, Compound X showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that Compound X has favorable absorption characteristics with a moderate half-life suitable for therapeutic use. Toxicological assessments reveal that while it exhibits potent antitumor activity, careful monitoring is required to mitigate potential off-target effects.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)27-7-1-2-13-12-23-17(25-16(13)27)26-8-10-29-11-9-26/h3-6,12H,1-2,7-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSCDGKEGQRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.